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Chemical Identity and Nomenclature of 4,5-
DCQA

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 4,5-Dicaffeoylquinic acid

CAS No.: 14534-61-3

Cat. No.: S622082

The table below summarizes the core identifiers and chemical properties for 4,5-Dicaffeoylquinic acid.

Property Description

IUPAC Name (1R,3R,4S,5R)-3,4-bis({[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1,5-
dihydroxycyclohexane-1-carboxylic acid [1] [2]

Common 4,5-Di-O-caffeoylquinic acid; Isochlorogenic acid C; Isochlorogenic acid B [1] [3]
Synonyms [4]
CAS Number 57378-72-0 [1] [4] [2]

Chemical Formula C25H24012 [1] [4] [2]

Average Molecular 516.45 g/mol [1] [4] [2]
Weight

Chemical Structure  An ester of quinic acid, with two caffeoyl groups attached at the 4 and 5
positions of the cyclohexane ring [1].

The Family of Dicaffeoylquinic Acid (DCQA) Isomers
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Dicaffeoylquinic acids are esters composed of one quinic acid and two caffeic acid moieties. Due to the
different positions on the quinic acid ring where the caffeoyl groups can esterify, there are six possible

constitutional isomers [5] [6]:

e 1,3-DCQA (Cynarin)

e 1,4-DCQA

e 1,5-DCQA

¢ 3,4-DCQA (Isochlorogenic acid A)
¢ 3,5-DCQA (Isochlorogenic acid B)
¢ 4,5-DCQA (Isochlorogenic acid C)

It is critical to note a common point of confusion in the literature: 4,5-DCQA is consistently identified as
Isochlorogenic acid C [3] [4]. However, some public databases incorrectly list it as "Isochlorogenic acid b"
due to outdated or misapplied nomenclature [1] [2]. Researchers should verify the specific isomeric structure

based on analytical data rather than relying solely on common names.

The relationships between these isomers and the specific identity of 4,5-DCQA are outlined in the diagram

below.

Quinic Acid Core

Dicaffeoylquinic Acid (DCQA) Family
(6 possible isomers)

1,3-DCQA 3,4-DCQA 3,5-DCQA 4,5-DCQA
(Cynarin) [1’4_DCQA] [I’S_DCQA] Glsochlorogenic acid AD Glsochlorogenic acid BD (Isochlorogenic acid C)

Click to download full resolution via product page

Relationship of 4,5-DCQA within the DCQA isomer family, highlighting its correct common name.

Pharmacological Profile and Key Quantitative Data
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Pre-clinical studies have revealed a broad pharmacological profile for DCQAs, including 4,5-DCQA. The

following table consolidates key experimental activities and effective concentrations/doses.

Pharmacological
Activity

Experimental
Model | Assay

Key Findings | Mechanism
of Action

Effective
Concentration/Dose

Anti-inflammatory

Anti-inflammatory

Antioxidant

Anti-
melanogenesis

Anti-

melanogenesis

Antiviral

Antioxidant

Pharmacokinetics

LPS-stimulated
RAW264.7
macrophage cells

[7]

In vitro and in vivo
models [5] [6]

In vitro and in vivo
models [5] [6]

a-MSH-stimulated
B16F1 murine
melanoma cells [8]

Cell-free
tyrosinase assay

[8]

In vitro HIV-1
assay [4]

DPPH free radical
scavenging assay

[4]

Oral
administration in

Inhibition of Nitric Oxide (NO)
production

Decreased NF-kB activation

Activation of the Nrf2
pathway; Reduction of
oxidative stress

84% inhibition of
melanogenesis (greater than
arbutin). Downregulates
MITF, tyrosinase, TRP1, and
DCT. Inhibits cAMP/CREB
pathway.

Direct inhibition of tyrosinase

enzyme activity.

Inhibition of HIV-1 integrase
and HIV-1 replication.

Direct free radical scavenging
activity.

Low oral bioavailability (f):
~0.8-1.7%

Data quantified via HPLC
[7]

Point of Departure (PoD)
data available [5] [6]

Point of Departure (PoD)

data available [5] [6]

25 uM [8]

Activity similar to arbutin
at 25 uM [8]

ICs0: 0.13-0.3 pg/mL
(integrase); ECso: 2 ug/mL
(replication) [4]

ICs0: 19.8 UM [4]

cmax: ~0.05-0.07 pg/mL
[5] [6]
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Pharmacological Experimental Key Findings /| Mechanism Effective
Activity Model | Assay of Action Concentration/Dose

rats (extracts) [5]

[6]

The multifaceted mechanisms of 4,5-DCQA, particularly in anti-melanogenesis, involve a coordinated

inhibition of key signaling pathways and enzymes, as summarized in the following workflow.

(a-MSH Stimulus)

\ Molecujar Docking
( ) Inhibition
Adenylyl Cyclase

(CAMP Production)
(CREB Phosphorylatior) Direct Inhibition
(MITF Expression)

Melanogenic Enzymes
(Tyrosinase, TRP1, DCT)

4,5-DCQA

Melanin Synthesis
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Mechanism of 4,5-DCQA inhibition of melanogenesis, showing dual action on signaling and enzymes.

Experimental Protocols and Analytical Methods

For researchers aiming to work with 4,5-DCQA, here are detailed methodologies for key experiments as

cited in the literature.

Mass Spectrometric Analysis for Isomer Differentiation

¢ Objective: To differentiate between DCQA isomers like 3,5-DCQA and 4,5-DCQA.
e Recommended Method: Electrospray lonization (ESI) in negative ion mode [9].
¢ Protocol Details:
o Sample Preparation: Dissolve purified DCQA samples in a suitable solvent (e.g., methanol).
o Analysis: Inject samples into the LC-ESI-MS system. Negative ion mode provides more
structural information and allows for isomer differentiation.
o Key Differentiating Factor: While Electron lonization (EI) and Fast Atom Bombardment (FAB)
provide molecular mass information, they offer limited ability to distinguish isomers. ESI is the
recommended method as it provides fragmentation patterns that enable clear differentiation [9].

Protocol for Anti-melanogenesis Activity Assay

¢ Objective: To evaluate the inhibitory effect of 4,5-DCQA on melanin synthesis in cells.
e Cell Line: B16F1 murine melanoma cells.
e Procedure [8]:
o Cell Stimulation: Stimulate B16F1 cells with a-Melanocyte-Stimulating Hormone (a-MSH) to
induce melanogenesis.
o Compound Treatment: Co-treat the stimulated cells with 4,5-DCQA (e.g., at 25 uM) for a
specified period.
o Melanin Measurement: After incubation, lyse the cells and measure the melanin content
spectrophotometrically.
o Protein Analysis: Use Western blotting to analyze the expression levels of key proteins like
MITF, tyrosinase, TRP1, and DCT.
o Pathway Investigation: To probe the mechanism, assess the compound's effect on
intracellular cAMP levels and CREB phosphorylation.

© 2026 Smolecule. All rights reserved. 5/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10587617/
https://pubmed.ncbi.nlm.nih.gov/10587617/
https://pubmed.ncbi.nlm.nih.gov/30030001/
https://www.smolecule.com/products/s622082?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Protocol for Biotransformation by Human Intestinal Flora

e Objective: To study the metabolic fate of 4,5-DCQA or its derivatives in the gut.
e Procedure [7]:
o Preparation of Intestinal Flora: Prepare an anaerobic bacterial suspension from fresh human
fecal samples.
o Incubation: Anaerobically incubate 4,5-DCQA methyl ester (or the parent compound) with the
bacterial suspension at 37°C for up to 24 hours.
o Sample Analysis: At designated time points, extract the incubation mixture.
o Analysis and Identification: Use HPLC for quantification. ldentify the structures of
biotransformation products (e.g., de-esterified products, reduced derivatives) using
spectroscopic methods (IR, MS, NMR).

Research Implications and Future Directions

The data indicates that 4,5-DCQA is a promising multi-target bioactive compound. Its role in respiratory
diseases is of particular interest, as DCQA-containing herbal extracts are traditionally used for this purpose.
The pre-clinical data showing anti-inflammatory effects via NF-kB inhibition and antioxidant activity
via the Nrf2 pathway provide a scientific basis for this traditional use [5] [6]. However, the low oral
bioavailability noted in pharmacokinetic studies presents a challenge for drug development [5] [6]. This
highlights the need for further research into formulation strategies, such as the use of prodrugs or novel

delivery systems, to improve its systemic exposure and efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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nomenclature-and-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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